

# Application Notes and Protocols: In Vitro Combinations of SPR206 Acetate with Other Antibiotics

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## Compound of Interest

Compound Name: *SPR206 acetate*

Cat. No.: *B13393021*

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These application notes provide a summary of the in vitro synergistic activity of **SPR206 acetate**, a novel polymyxin analogue, when used in combination with other antibiotics against challenging Gram-negative pathogens. Detailed protocols for checkerboard and time-kill assays are included to facilitate the replication and further investigation of these synergistic interactions.

## Introduction

**SPR206 acetate** is a next-generation polymyxin designed to offer a safer alternative to older polymyxins like colistin, with potent activity against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Combining **SPR206 acetate** with other antibiotic classes, such as  $\beta$ -lactams and tetracyclines, has shown promise in enhancing antibacterial efficacy and overcoming resistance. This document outlines the current understanding of these in vitro interactions and provides standardized methods for their evaluation.

The primary mechanism of synergy for polymyxins in combination with other antibiotics is attributed to their ability to disrupt the outer membrane of Gram-negative bacteria.[3][4] By binding to the lipid A component of lipopolysaccharides (LPS), polymyxins increase the permeability of the outer membrane, thereby facilitating the entry of other antibiotics to their respective cellular targets.[1][3][4]

Quantitative Data Summary

The following tables summarize the in vitro synergistic and bactericidal activities of **SPR206 acetate** in combination with various antibiotics against key Gram-negative pathogens.

Table 1: Time-Kill Assay Results for **SPR206 Acetate** Combinations against *Acinetobacter baumannii*

Combination	Test Isolate(s)	Concentration(s)	Time Point (h)	Average Log10 CFU/mL Reduction vs Most Active Single Agent	Outcome
SPR206 + Minocycline	Colistin-resistant and CRAB isolates	0.5 x MIC	24	~1	Synergistic
SPR206 + Meropenem	Colistin-resistant and CRAB isolates	0.5 x MIC	24	~1	Synergistic

CRAB: Carbapenem-resistant *Acinetobacter baumannii* Data extracted from graphical representations in Abdul-Mutakabbir et al. (2024).

Table 2: Time-Kill Assay Results for **SPR206 Acetate** Combinations against *Pseudomonas aeruginosa*

Combination	Test Isolate(s)	Concentration(s)	Time Point (h)	Outcome
SPR206 + Aztreonam (AZT)	MDR P. aeruginosa	1 x MIC	24	Bactericidal
SPR206 + Ceftazidime/Avibactam (CAZ/AVI) + AZT	MDR P. aeruginosa	0.5x and 1x MIC	24	Synergistic

MDR: Multidrug-resistant Data from Abdul-Mutakabbir et al. (2020).

## Experimental Protocols

### Protocol 1: Checkerboard Synergy Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Materials:

- **SPR206 acetate**
- Partner antibiotic(s)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland ( $\sim 1-2 \times 10^8$  CFU/mL)
- Sterile V-shaped reservoir or Petri dish
- Multichannel pipette

Procedure:

- Prepare Antibiotic Stock Solutions: Prepare stock solutions of **SPR206 acetate** and the partner antibiotic in an appropriate solvent at a concentration at least 10-fold higher than the expected Minimum Inhibitory Concentration (MIC).
- Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Plate Setup:
  - Add 50  $\mu$ L of CAMHB to each well of a 96-well plate.
  - In the first column, add 50  $\mu$ L of the highest concentration of **SPR206 acetate** to be tested (typically 4x MIC) to the wells in rows A-G.
  - Perform serial two-fold dilutions of **SPR206 acetate** across the plate from column 1 to 10.
  - In the first row, add 50  $\mu$ L of the highest concentration of the partner antibiotic to be tested to the wells in columns 1-11.
  - Perform serial two-fold dilutions of the partner antibiotic down the plate from row A to G.
  - Column 11 will contain dilutions of the partner antibiotic alone, and row H will contain dilutions of **SPR206 acetate** alone to determine their individual MICs. Well H12 serves as the growth control (no antibiotic).
- Inoculation: Add 100  $\mu$ L of the prepared bacterial inoculum to each well.
- Incubation: Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
- Calculate FICI:
  - $\text{FIC of Drug A} = \text{MIC of Drug A in combination} / \text{MIC of Drug A alone}$
  - $\text{FIC of Drug B} = \text{MIC of Drug B in combination} / \text{MIC of Drug B alone}$

- $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$
- Interpretation:
  - Synergy:  $FICI \leq 0.5$
  - Indifference/Additive:  $0.5 < FICI \leq 4$
  - Antagonism:  $FICI > 4$

## Protocol 2: Time-Kill Synergy Assay

This dynamic assay evaluates the rate of bacterial killing by an antibiotic combination over time.

Materials:

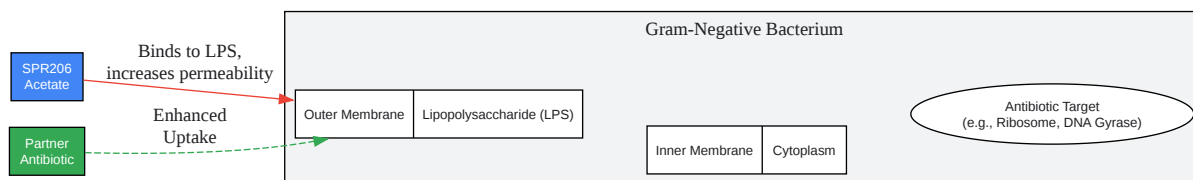
- **SPR206 acetate**
- Partner antibiotic(s)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile culture tubes or flasks
- Incubator shaker
- Apparatus for serial dilutions and colony counting (e.g., spiral plater, manual plating)
- Appropriate agar plates

Procedure:

- **Prepare Inoculum:** Prepare a mid-logarithmic phase bacterial culture in CAMHB. Dilute to a starting inoculum of approximately  $5 \times 10^5$  CFU/mL in flasks containing fresh CAMHB.

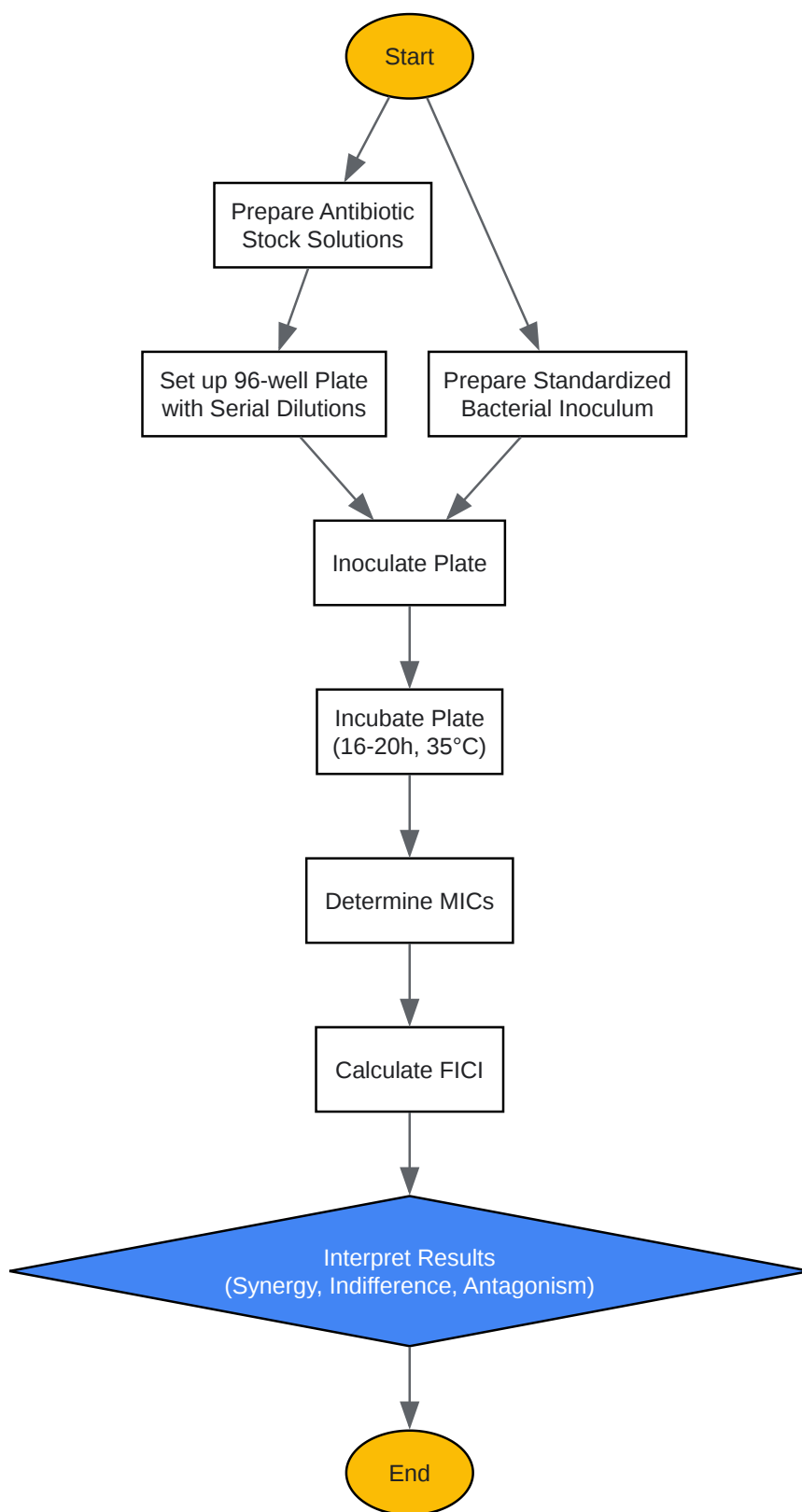
- Antibiotic Addition: Add **SPR206 acetate** and the partner antibiotic to the flasks, alone and in combination, at predetermined concentrations (e.g., 0.5x, 1x, or 2x MIC). Include a growth control flask without any antibiotic.
- Incubation: Incubate the flasks at 37°C with constant agitation (e.g., 200 rpm).
- Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline (PBS).
- Plate the dilutions onto appropriate agar plates.
- Colony Counting: Incubate the plates for 18-24 hours at 37°C and then count the number of colonies (CFU/mL).
- Data Analysis: Plot the log<sub>10</sub> CFU/mL versus time for each antibiotic regimen.
- Interpretation:
  - Synergy: A  $\geq 2$  log<sub>10</sub> decrease in CFU/mL between the combination and its most active single agent at a specific time point.
  - Bactericidal activity: A  $\geq 3$  log<sub>10</sub> reduction in CFU/mL from the initial inoculum.
  - Indifference: A  $< 2$  log<sub>10</sub> change in CFU/mL between the combination and the most active single agent.
  - Antagonism: A  $> 2$  log<sub>10</sub> increase in CFU/mL between the combination and the most active single agent.

## Visualizations



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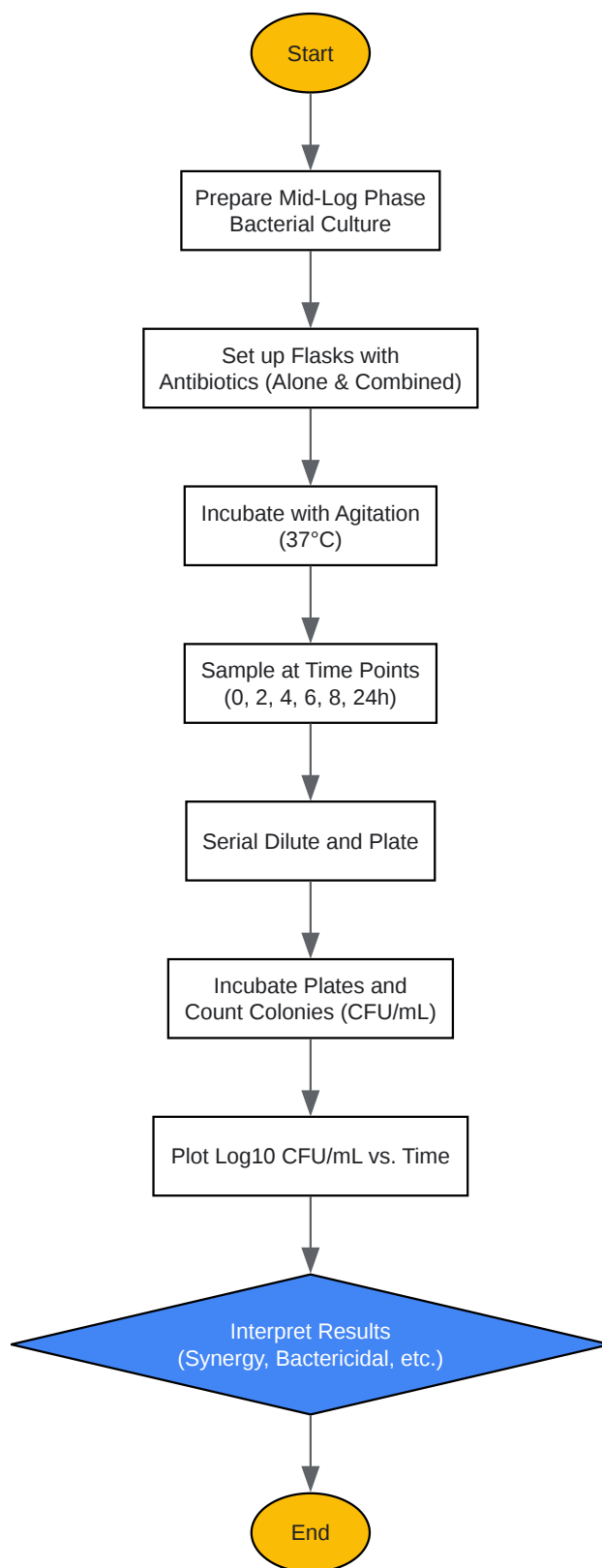
Caption: Mechanism of **SPR206 Acetate** Synergy.



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Caption: Checkerboard Assay Workflow.





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Caption: Time-Kill Assay Workflow.

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## References

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